Journal Name:RSC Applied Polymers
Journal ISSN:
IF:0
Journal Website:
Year of Origin:
Publisher:
Number of Articles Per Year:
Publishing Cycle:
OA or Not:Not
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP90011H
A graphical abstract is available for this content
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP90010J
A graphical abstract is available for this content
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP00118K
Oil pollution due to accidental oil spills and unethical industrial discharge into the aquatic system has been a major problem for decades. Industrialization and urbanization have made us dependent on petroleum products for survival. Hence, with the augmented transportation of these oil products, incidents of oil spill accidents have now become common. Water pollution due to these spills drastically affects aquatic and terrestrial life. Thus, it necessitates the use of economical and eco-friendly biosorbents for oil spill remediation. Herein, we report the synthesis of efficient oleophilic gels based on pristine coconut husk (Ch) and acrylate monomers [2-ethylhexyl acrylate and methyl acrylate] using the free radical polymerization technique with potassium persulfate (KPS)-N,N′-methylenebisacrylamide (MBA) as an initiator–crosslinker system. The synthesized oleophilic gels were characterized further using different techniques. The adsorption of various petroleum products such as toluene, petroleum ether, petrol, and diesel from their respective oil–water emulsions has been studied. The polymers poly(EHA)-cl-Ch and poly(MA)-cl-Ch synthesized with 2% [MBA] showed maximum adsorption capacities of 15.2 g g−1 and 13.0 g g−1, respectively, within 60 min at 35 °C, which is far better than pristine coconut husk which showed an adsorption capacity of only 2.1 g g−1 under the same conditions. The kinetics data best fitted in the pseudo-second-order kinetics model. The oleophilic gels were found to be reusable with appreciable adsorption of up to six cycles of regeneration. The cumulative adsorption capacities of poly(EHA)-cl-Ch and poly(MA)-cl-Ch were found to be 50.0 g g−1 and 35.2 g g−1, respectively. The effect of salinity on the adsorption capacity was also investigated using varied brine water emulsions. The oleophilic gels showed comparable adsorption capacities of 15.0 g g−1 and 12.2 g g−1 for poly(EHA)-cl-Ch and poly(MA)-cl-Ch, respectively, at a lower brine water concentration (1%). At a higher concentration of brine solution (5%), appreciable adsorption capacities of 12.8 g g−1 and 10.4 g g−1 were reported. A comparison between the two monomers clearly depicted the increase in the oleophilic capacity with the increase in the hydrocarbon chain. The synthesized oleophilic gels are, therefore, suitable candidates for dealing with oil spill cleanup.
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP00109A
Magnetorheological elastomers (MREs), which adapt their mechanical properties in response to a magnetic field, can enable changes in stiffness and shape for applications ranging from vibration isolators to shape morphing robots and soft adaptive grippers. Here, a unified design approach is introduced to create MRE materials for extreme stiffness tuning, up to 70×, with rapid (∼20 ms) and reversible shape change. This guides the creation of a hybrid MRE composite architecture that incorporates a combination of magnetic particles and magnetic fluids into elastomers. The role of both solid and fluid inclusions on magnetorheological response is systematically investigated and a predictive model is developed that captures the stiffness tuning response of MREs across diverse material microstructures and compositions. This general understanding enables MRE materials with programmable response and greatly enhanced stiffness tuning and rapid response times compared to many MRE, granular jamming, and phase change approaches. This insight is utilized to optimize composites for a soft adaptive gripper which grasps and releases objects of diverse geometries.
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP00047H
Materials and methods that enable selective and controllable conjugation and release of chemical and biological substances are in demand for various applications, such as drug delivery, cell stimulation, and cancer therapy. Stimuli-responsive systems for controlled release and enhanced drug efficacy are of particular interest. We have here developed an electrochemically addressable system for the specific conjugation and release of connexin43 antisense as a wound-healing agent. The system is based on a conducting terpolymer, P(EDOT-co-EDOTSAc-co-EDOTEG), which was coated onto both carbon cloth and highly porous electrospun substrates. We optimized the conducting terpolymer composition and characterized and compared the terpolymer-coated substrates. The conductive terpolymer contains EDOTSAc, which has an acetylthiomethyl group that can be transformed into a “free” thiol. This thiol can undergo reversible oxidation/reduction cycles at moderate potentials (+1.0 and −0.8 V, respectively) to enable electrochemical conjugation and controlled release. The system was able to quickly conjugate (1 min) and release (5 min) a model thiol molecule in a highly controllable manner, which was demonstrated with, and compared between, carbon cloth and electrospun fiber substrates. Furthermore, successful conjugation and release of connexin43 antisense were demonstrated. Overall, this electrochemical system offers a porous and flexible platform with electrochemically stimulated conjugation and release capabilities that holds significant potential for wound dressing applications.
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP00104K
Thin-film transistors are at the basis of next-generation electronics and bioelectronics, with functionality beyond that of traditional silicon-based devices. To move forward with emerging soft and human-integrated technologies, innovations not only in molecular design, but also in device engineering, are required to access improved performance, stability, and biocompatibility. In this study, π-conjugated isoindigo–bithiophene donor–acceptor polymers were designed and synthesized to possess different side-chain symmetries. Polymers possessing symmetric branched alkyl side chains, symmetric oligoethylene glycol side chains, or asymmetric side chains were synthesized, and their properties were evaluated in two types of thin-film transistors to examine the influence of side-chain design on key materials properties. The results from a multimodal characterization showed that the design of semiconducting polymers with asymmetric side chains can lead to materials with balanced optoelectronic and solid-state properties. The polymer designs exhibited differing levels of performance when implemented in each of the two types of fabricated transistors The properties of the polymer, including crystallinity, thin-film morphology, and swelling, impacted the material's performance in the organic field-effect and electrochemical transistors. While the asymmetric design was beneficial for charge transport in field-effect transistors, a highly polar and symmetric polymer, beyond the amphiphilicity of the asymmetric species, led to improved device characteristics in electrochemical transistors. Overall, this study uncovered insightful trends in the structures and device performance of conjugated polymers with different side-chain symmetries, thus informing new design strategies for a future of efficient, long-lasting biocompatible devices.
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP00076A
Dicyclopentadiene (DCPD) monomer was incorporated at various levels into statistical copolymerizations with cyclopentene (CP) to determine its influence on the resulting copolymers. We characterized the thermal, viscoelastic, mechanical, and morphological changes upon adding DCPD and determined its strengthening mechanism. DCPD units formed branching points along the polymer that phase separated into glassy domains. These glassy nanodomains acted as physical crosslinks providing strength to the uncured network. Increases in copolymer elastic modulus and viscosity were proportional to DCPD content, and thermoplastic elastomer (TPE) mechanical behavior was observed with high levels of DCPD incorporation. This work demonstrates that DCPD copolymerization can be used to predictably increase the uncured strength of polypentenamers and at higher loading levels could find use as a TPE.
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP00080J
In recent years, there has been a significant rise in the popularity of piezoelectric and triboelectric nanogenerators as alternative power sources for miniature devices and internet of things devices (IoT). Herein, piezoelectric nanogenerators (PNG) and triboelectric nanogenerators (TENG) based on mica nanosheet (MNS)-infused poly(vinylidene fluoride) (PVDF) composite nanofabrics were developed. The morphology, crystallinity, and polymorphism of PVDF/MNS composite nanofabrics were studied using different characterization techniques. The incorporation of MNS into PVDF resulted in enhanced electroactive β-phase content, reaching a maximum of 84.3% in the composite nanofabric containing 0.75 wt% of MNS. The same nanofabric exhibited a dielectric constant ∼1.64 times that of pure PVDF nanofabric, substantially enhancing the capacitive sensing capability by ∼4.4 times. The PNG developed using the nanofabric containing 0.75 wt% of MNS displayed an open-circuit voltage (VOC) of ∼8.4 V and a power density of ∼3 μW cm−2 when subjected to 8 N force. The TENG based on the aforementioned nanofabric produced a maximum VOC of ∼163 V and a power density of ∼585 μW cm−2 when subjected to one-finger tapping. With the same TENG upon one-finger tapping, 35 LEDs were illuminated. A fluttering-driven TENG utilizing the same nanofabric generated a maximum VOC of ∼70 V when exposed to a wind speed of 7 m s−1. The results indicate that the nanofabrics developed herein could potentially be utilized to fabricate energy harvesting devices to power health monitoring sensors, IoT and nano/micro devices.
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP00095H
A series of degradable epoxy-amine thermosets was developed using novel cyclic-ketal based bisepoxide monomers and a commercially available diamine. By tailoring the design of the ketal bridge, we fabricated thermosets that undergo complete degradation with tunable degradation profiles in low pH conditions while maintaining stability in mildly acidic to basic pH conditions. The thermomechanical and mechanical properties of these degradable thermosets were comparable to a non-degradable commercial variant, offering similar or superior performance. We further demonstrated the application of these degradable thermosets in the construction of carbon-fiber reinforced polymer (CFRP) composites. Using aqueous conditions, the polymer matrix could be fully degraded in low pH conditions, enabling the recovery of pristine carbon fibers. This work showcases the potential of cyclic-ketal based thermosets in achieving a delicate balance between robust performance in practical composite applications and efficient end-of-use recovery strategies. The successful recovery and reuse of high-quality carbon fibers from CFRPs not only contribute to resource sustainability but also offer economic advantages by potentially reducing material costs and waste.
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP00117B
High water loss in arid and semi-arid regions makes it difficult for plants and microorganisms to thrive, which then prohibits generating organic matter in the soil. We hypothesize that the implementation of macroporous hydrogels in soil can enhance water retention and irrigation efficiency through improved uptake and release kinetics compared to bulk hydrogels. Water is mainly held in the cavities of the macroporous morphology making it more accessible to plants. The improved water kinetics can lead to better crop yield and improved soil health when water scarcity is a significant issue. In this work, macroporous acrylate-based hydrogels are fabricated using the high internal phase emulsion (HIPE) templating method. The solid hydrogel is incorporated into the soil as a powder to measure its influence over soil-water kinetics. The resulting hydrogels have an average porosity of >85% and an average void size of <3 μm. The macroporous hydrogel shows a ∼700 wt% increase in water kinetics in less than 1 minute of water absorption and a water release rate 3.5 times higher than the bulk hydrogel. The addition of the porous hydrogel to sandy and sandy loam soil enhances water retention but lowers plant available water due to the higher water potentials.
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP00112A
We report a feasible system for the direct adhesion of cross-linked rubbers, based on incorporating tetrazine ligands into a styrene–butadiene rubber (SBR) followed by the addition of zinc dimethacrylate (ZDMA) with the aim of forming reversible coordination cross-links. The modification of SBR is achieved using an inverse-electron-demand Diels–Alder (IEDDA) click reaction with 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (DPT) during the rubber-kneading process. The complexation capability of the bound DPT in the SBR with ZDMA is demonstrated using a small model molecule including a DPT unit via UV-vis spectra. The obtained DPT–ZDMA cross-linked rubbers show unique temperature dependence in dynamic mechanical analysis (DMA), demonstrating the dissociation and reassociation of the DPT–ZDMA cross-linking. Strain-sweep DMA tests exhibited a typical Payne effect with increasing amount of bound DPT units in the SBR, supporting the formation of ZDMA–ZDMA filler interactions. Furthermore, the reversible nature of DPT–ZDMA cross-linking endows the resulting composites with high strength. A tensile strength of up to 30.5 MPa at 579% elongation was achieved when 2.6 mol% of DPT was incorporated into SBR with 40 phr of ZDMA. Hysteresis measurements revealed that the amount of bound DPT in the SBR and the ZDMA content significantly impact the hysteresis loss due to the dissociation of the DPT–ZDMA cross-linking and ZDMA–ZDMA filler interactions, leading to high energy dissipation and high toughness. Finally, a direct adhesion application was demonstrated using T-peel tests, where the adhesion-peeling force reaches up to 5.72 N mm−1 when 2.6 mol% of DPT was incorporated into SBR with 60 phr of ZDMA. The maximum peeling force showed a good correlation with the difference between the E′ value at 25 °C and that at 145 °C as obtained from the DMA tests, clearly demonstrating that the degree of DPT–ZDMA cross-linking is a main factor in determining the adhesion strength in the DPT–ZDMA cross-linking system.
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP00136A
Diabetic ocular complications continue to be the leading cause of vision impairment in the world, with a considerable impact to healthcare and the global economy. While there are management strategies currently in place to delay the progression of diabetic ocular disease, risks associated with those strategies still pose a major concern in the clinical field. Management strategies generally involve ocular drug administration and surgical intervention. Some limitations with current ocular drug delivery systems include poor bioavailability of drug formulations and complications arising from drug regimens that require frequent intravitreal injections for drug administration. A vitrectomy is also a common surgical procedure to replace severely damaged vitreous caused by various diabetic ocular complications. However, existing vitreous substitutes used for post-vitrectomy surgery have a certain degree of toxicity to ocular tissues. Thermogels are well-suited materials for the treatment of diabetic ocular diseases as they could mimic the properties of ocular tissues to maintain the viability of therapeutics, serve as drug delivery depots and be tailored to be mechanically robust and non-toxic. Furthermore, the thermoresponsive property of thermogels imparts in situ gelling properties to create injectable mediums for minimally invasive disease management strategies. This review covers some of the latest developments in the field, highlighting the advantages of thermogels as sustained drug delivery systems, biocompatible and non-toxic vitreous substitutes, shape conformable implants and long-acting therapeutics over conventional treatments used for the treatment of diabetic ocular diseases.
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP00106G
Polymeric thin-film transistor materials have attracted much attention because of their excellent mechanical properties, good low-temperature solution processability and thermodynamic stability. Among many polymers, polyurethane/urea (PUU) is widely used in the construction of organic thin film transistors (OTFTs) due to its excellent mechanical properties, good compatibility with organic semiconductors, high dielectric constant and wide adjustable range of performance. Compared with common polymers, PUU has a significant effect on improving the flexibility of devices and optimizing the threshold voltage and operation voltage of OTFTs. Herein, we summarize the recent progress in using PUU as a semiconductor layer or insulation layer in OTFTs and forecast its future development prospects, hoping to provide helpful guide in the design, synthesis and fabrication of high-performance wearable/stretchable electronic devices.
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP00114H
Advances in thermoresponsive materials have significantly impacted many biomedical fields. The unique behavior of reversible phase transition close to the physiological temperatures makes these types of materials a great candidate for a wide variety of biomedical applications including bioimaging, biosensing, injectables, smart surfaces, adhesives, biomanufacturing, and tissue engineering. Thermoresponsive behavior, mainly lower critical solution temperature (LCST) can be easily tuned by shifting the balance between hydrophobicity and hydrophilicity (e.g., by using comonomers or changing end groups) and modifying the molecular weight and architecture of the polymer. Hence, synthetic and characterization tools are critical in tailoring and precisely determining these properties. This review aims to show the full scope of the journey of thermoresponsive polymers from benchtop to potential applications. We especially intend to emphasize the effects of the structural heterogeneity of polymers on thermal transition and highlight the modern characterization techniques used to study thermoresponsive behavior. A better understanding of these structural effects and benchtop tools can help us design and implement more advanced materials for future applications in public health.
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP00077J
Compared with traditional device-type sensors, flexible wearable sensors have attracted fast-growing attention owing to the excellent stretchability and strain sensitivity. Conductive hydrogels, a kind of hydrophilic polymer material with a three-dimensional (3D) network structure, are excellent candidate materials for wearable sensors because of their conductivity, sensitivity, stretchability, biocompatibility, and high adjustability. The structural modifiability also endows conductive hydrogels with more functionality such as self-healing and adhesiveness. In the process of preparing wearable sensors, the traditional templating-based methods are not suitable for customer-tailored applications. And more importantly, dimensional accuracy cannot be guaranteed for the traditional methods, which limits the applications. A 3D printing technique, which constructs 3D structures by discrete-cumulative methods, can control the shape and accuracy based on a computer model. Compared with templating-based methods, 3D printing technology has more advantages in constructing wearable sensors. In recent years, there have been increasing research efforts being paid to integrating 3D printing technology with conductive hydrogels, while there is less effort spent on summarizing the current research advances. In this paper, we reviewed the research progress of 3D printing in wearable sensors based on conductive hydrogels, with an emphasis on the classification of conductive hydrogels, the mechanisms of wearable sensors and applications of 3D printing methods. Finally, the remaining problems and opportunities were discussed.
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP90009F
The first page of this article is displayed as the abstract.
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP90008H
A graphical abstract is available for this content
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP90007J
A graphical abstract is available for this content
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D4LP90003K
A graphical abstract is available for this content
RSC Applied Polymers ( IF 0 ) Pub Date : , DOI: 10.1039/D3LP00168G
Multi-component structured filaments offer the potential for enhanced mechanical performance in 3D printed plastics. Here, the interactions between filament components in the core (polycarbonate, PC)–shell (polypropylene, PP) geometry are manipulated by light maleation (1%) of PP to understand how the inclusion of favorable polar interactions and potential grafting reactions at the core–shell interface impact the mechanical performance of the 3D printed parts. The elastic modulus of the 3D printed tensile bars is essentially independent of the shell selection for the fully isotactic PP (iPP) or maleated PP (miPP), but the strain at break is generally significantly improved with the miPP shell to increase the toughness of the printed parts for both flat and stand-on build orientations. This is counter to compression molded specimens where iPP is more ductile than miPP. The mechanical behavior in the flat orientation is consistent with long fiber composites, where the PC core essentially acts as fiber-reinforcement. Tribo-testing results indicate increased friction between miPP and PC through the interaction of the maleate anhydride group with the carbonate relative to the iPP with PC. This small increase in the interfacial interaction between the core and shell polymers with miPP increases the work required to pull out fibers of the stiffer PC from the PP matrix for the flat build orientation and more energy is required to delaminate the core from the shell, which is the loci of failure, when the stand-on build orientation is stretched. The subtle change in chemistry with a maleation of 1% of PP leads to a larger strain at failure and tougher parts due to the interaction with PC. These results illustrate that the selection of the polymers in structured filaments needs to also consider their potential intermolecular interactions including the potential for grafting reactions to best enhance the mechanical response of 3D printed parts.
共46条